Thiophene, 3,3'-dithiobis[tetrahydro-, 1,1,1',1'-tetraoxide
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Overview
Description
Thiophene, 3,3’-dithiobis[tetrahydro-, 1,1,1’,1’-tetraoxide] is a compound with the molecular formula C8H14O4S3 and a molecular mass of 270.39 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the use of phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives can involve vapor-phase reactions catalyzed by alumina and other heterogeneous acid catalysts . For example, tetrahydrothiophene can be prepared by reacting tetrahydrofuran with hydrogen sulfide .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,3’-dithiobis[tetrahydro-, 1,1,1’,1’-tetraoxide] can undergo various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Substitution: Thiophenes can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Grignard reagents and organolithium compounds are often employed in substitution reactions.
Major Products
Oxidation: Thiophene 1,1-dioxides and thiophene 1-oxides.
Reduction: Sulfur-free products and long-chain or branched-chain compounds.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Thiophene, 3,3’-dithiobis[tetrahydro-, 1,1,1’,1’-tetraoxide] has several scientific research applications:
Mechanism of Action
The mechanism of action of thiophene, 3,3’-dithiobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves its interaction with molecular targets and pathways. Thiophene derivatives can act as electrophilic reagents due to their high π-electron density and planar structure . They can participate in various biochemical processes, including oxidative desulfurization and hydrogenation .
Comparison with Similar Compounds
Similar Compounds
- Thiophene 1,1-dioxides
- Thiophene 1-oxides
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT)
Uniqueness
Thiophene, 3,3’-dithiobis[tetrahydro-, 1,1,1’,1’-tetraoxide] is unique due to its specific structural features, which include multiple sulfur atoms and tetrahydro groups.
Properties
CAS No. |
52513-19-6 |
---|---|
Molecular Formula |
C8H14O4S4 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H14O4S4/c9-15(10)3-1-7(5-15)13-14-8-2-4-16(11,12)6-8/h7-8H,1-6H2 |
InChI Key |
PYOZDCAZDVXIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1SSC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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